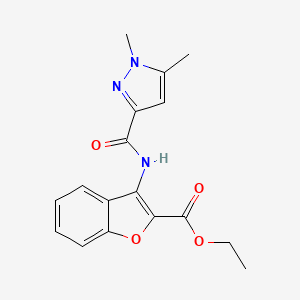![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound . It has a molecular weight of 397.762 . The compound is part of the pyridine family, which are aromatic compounds that contain a nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method could involve the use of 2-Chloro-5-(trifluoromethyl)pyridine as a starting material . This compound could then undergo a series of reactions to introduce the other functional groups present in the final compound .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a pyridine ring, a triazolopyrimidine ring, and a furyl group . The presence of these groups could have significant effects on the compound’s properties and reactivity.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the various functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available from the current data .Aplicaciones Científicas De Investigación
Synthesis and Labeling
- Radiolabeling for Receptor Studies: Triazolopyrimidine derivatives, such as SCH 58261, have been synthesized and radiolabeled for use in receptor binding studies, indicating their utility in pharmacological research for characterizing receptor subtypes, such as the A2A adenosine receptor antagonist activity (Baraldi et al., 1996).
Chemical Synthesis and Characterization
- Novel Synthetic Pathways: Research has focused on developing new methods for synthesizing triazolopyrimidine derivatives, showcasing their importance in generating compounds with potential biological activities. This includes investigations into their antitumor, antiviral, herbicidal, and fungicidal properties (Fizer et al., 2013).
- Metal-Free Synthesis Approaches: Innovative approaches for the synthesis of biologically important triazolopyrimidines through metal-free methods have been explored, emphasizing the efficiency and environmental friendliness of such processes (Zheng et al., 2014).
Pharmacological and Biological Applications
- Antimicrobial Activity: Several triazolopyrimidine compounds have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antibacterial agents (Abdel-Motaal & Raslan, 2014).
- Potential Antiasthma Agents: Triazolopyrimidines have been identified as mediator release inhibitors, suggesting their application in treating asthma through the inhibition of cellular responses to mediators (Medwid et al., 1990).
Structural and Analytical Studies
- Crystal Structure Analysis: The crystal structures of triazolopyrimidine derivatives have been elucidated, contributing to the understanding of their chemical behavior and potential for interactions in biological systems (Hu et al., 2005).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
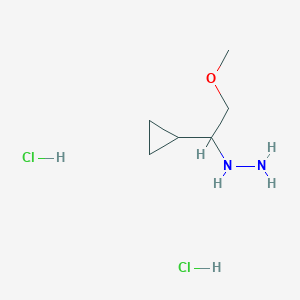
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
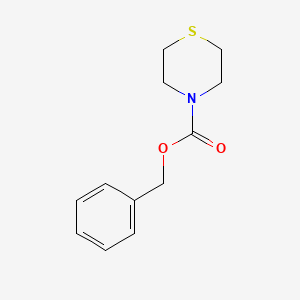
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
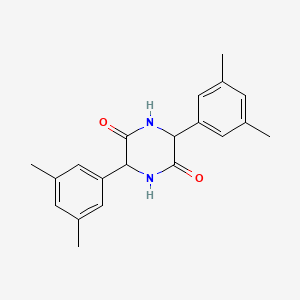
![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)
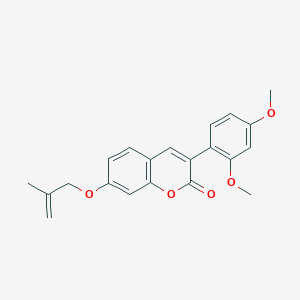
![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)
